2-(Chloromethyl)-4-iodobenzo[d]oxazole
Description
2-(Chloromethyl)-4-iodobenzo[d]oxazole is a halogenated heterocyclic compound featuring a benzo[d]oxazole core substituted with a chloromethyl group at position 2 and an iodine atom at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility, which allows for diverse reactivity and functionalization. The benzo[d]oxazole scaffold is known for its stability and electronic properties, making it a key building block in pharmaceuticals, agrochemicals, and organic electronics .
The synthesis of such derivatives typically involves cyclization reactions of appropriately substituted precursors. For example, halogenated α-haloketones or amides can undergo cyclization under acidic or thermal conditions to form the oxazole ring. However, synthetic yields for such reactions are often moderate (23–35%) due to challenges in product isolation and purification .
Properties
Molecular Formula |
C8H5ClINO |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
2-(chloromethyl)-4-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClINO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 |
InChI Key |
DYPVRQQFUCGHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(O2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-iodobenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with iodine to produce 2-(Chloromethyl)-4-iodobenzo[d]oxazole .
Industrial Production Methods
Industrial production methods for 2-(Chloromethyl)-4-iodobenzo[d]oxazole are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine group would yield a 2-(aminomethyl)-4-iodobenzo[d]oxazole derivative.
Scientific Research Applications
2-(Chloromethyl)-4-iodobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-iodobenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and iodine atoms allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(chloromethyl)-4-iodobenzo[d]oxazole, a comparative analysis with structurally related compounds is provided below. Key parameters include substituent effects, molecular weight, melting points, synthetic yields, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Halogenated derivatives (e.g., iodine or chlorine) generally exhibit higher molecular weights and altered solubility profiles compared to non-halogenated analogs, impacting their pharmacokinetic properties .
Biological Activity :
- While 2-(chloromethyl)-4-iodobenzo[d]oxazole itself lacks direct biological data, structurally related compounds such as 3aj and 3ba demonstrate potent antifungal activity against Botrytis cinerea and Fusarium oxysporum, suggesting that iodine substitution may enhance bioactivity .
- In contrast, chloromethyl-substituted oxazoles (e.g., 2a–d) are primarily used as intermediates for antimicrobial agents rather than as standalone therapeutics .
Synthetic Challenges: Low yields (23–35%) in the synthesis of chloromethyl-oxazole intermediates (e.g., 2a–d) highlight the difficulty of isolating pure products, a limitation that may also apply to iodine-substituted analogs .
Comparison with Benzo[d]thiazole Derivatives
- Electronic Properties : Benzo[d]thiazoles generally exhibit stronger electron-withdrawing effects compared to benzo[d]oxazoles due to the sulfur atom, which can influence their reactivity in nucleophilic substitutions .
- Biological Specificity : Thiazole derivatives (e.g., 3aj) show broader antifungal spectra than oxazole analogs, possibly due to enhanced membrane permeability conferred by the sulfur atom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
